molecular formula C16H16N2S B5629641 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5629641
M. Wt: 268.4 g/mol
InChI Key: APKZJNFDBMJIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

Harmine exerts its pharmacological effects by inhibiting the enzyme monoamine oxidase A (MAO-A) and by acting as a selective inhibitor of the protein kinase DYRK1A. Inhibition of MAO-A leads to an increase in the levels of neurotransmitters, such as serotonin and dopamine, in the brain, which can have antidepressant and anxiolytic effects. Inhibition of DYRK1A has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic option for type 2 diabetes. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have immunomodulatory effects, making it a potential therapeutic option for autoimmune diseases.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine has also been shown to have low toxicity and good bioavailability. However, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including the development of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved pharmacological properties. The use of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other drugs for the treatment of various diseases is also an area of interest. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to identify new therapeutic targets for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Synthesis Methods

Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial synthesis. The most common method of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline synthesis is through the extraction of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from the seeds of Peganum harmala. Harmine can also be synthesized chemically from tryptamine and 2-bromoacetaldehyde diethyl acetal. Microbial synthesis of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been reported using engineered Escherichia coli strains.

Scientific Research Applications

Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. Harmine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Harmine has also been studied for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant and anxiolytic effects, making it a potential therapeutic option for psychiatric disorders.

properties

IUPAC Name

2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKZJNFDBMJIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5275747

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